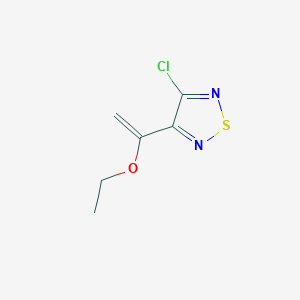

3-Chloro-4-(1-ethoxyvinyl)-1,2,5-thiadiazole

Beschreibung

Overview of 1,2,5-Thiadiazole Derivatives in Contemporary Chemical Research

1,2,5-Thiadiazoles represent a critical class of heterocyclic compounds characterized by a five-membered ring containing one sulfur and two nitrogen atoms. Their unique electronic structure, arising from the conjugation of sulfur’s lone pairs with the aromatic π-system, enables diverse applications in medicinal chemistry and materials science. Recent studies highlight their role as privileged scaffolds in drug discovery, with derivatives demonstrating antihypertensive, antimicrobial, and antileishmanial activities. In materials science, the sulfonyl group in oxidized analogues (e.g., 1,2,5-thiadiazole 1,1-dioxides) enhances charge delocalization, making them suitable for constructing functional molecular materials such as organic magnets and conductive polymers.

The structural versatility of 1,2,5-thiadiazoles allows for extensive functionalization. For instance, substituents like chlorine or ethoxyvinyl groups modulate electronic properties, enabling tailored reactivity for specific applications. Table 1 summarizes key structural features of representative 1,2,5-thiadiazole derivatives.

Table 1. Structural and Functional Features of Select 1,2,5-Thiadiazole Derivatives

Historical Context and Discovery of 3-Chloro-4-(1-ethoxyvinyl)-1,2,5-thiadiazole

The synthesis of 3-chloro-4-(1-ethoxyvinyl)-1,2,5-thiadiazole (PubChem CID: 12025266) was first reported in 2007, as evidenced by its PubChem entry. Its development aligns with broader efforts to functionalize 1,2,5-thiadiazoles at the C3 and C4 positions to enhance electrophilicity and polymerization potential. While early thiadiazole research focused on 1,3,4-isomers for pharmaceuticals like acetazolamide, the 1,2,5-series gained prominence post-2000 due to advancements in regioselective synthesis and applications in optoelectronics.

The compound’s structure combines a chloro group (electron-withdrawing) and an ethoxyvinyl moiety (electron-donating), creating a polarized framework amenable to nucleophilic attack or cycloaddition reactions. This duality reflects modern strategies in heterocyclic chemistry to balance stability and reactivity for targeted molecular design.

Rationale for Academic Investigation of 3-Chloro-4-(1-ethoxyvinyl)-1,2,5-thiadiazole

Three factors drive academic interest in this compound:

- Reactivity Profile : The chloro group at C3 activates the ring toward substitution, while the ethoxyvinyl group at C4 offers a site for cross-coupling or polymerization. Such features are valuable for synthesizing conjugated polymers or metal-organic frameworks (MOFs).

- Structural Analogues in Materials Science : Derivatives like phenanthro-fused thiadiazoles exhibit tunable luminescence and magnetic properties. The ethoxyvinyl substituent in 3-chloro-4-(1-ethoxyvinyl)-1,2,5-thiadiazole could similarly enable π-stacking interactions critical for organic semiconductors.

- Synthetic Versatility : The compound serves as a precursor for generating anion radicals or coordinating metal ions, as demonstrated in studies of 1,2,5-thiadiazole 1,1-dioxides. Its reduction potential and ligand capabilities remain underexplored but promising.

Scope and Objectives of the Present Research Outline

This review systematizes available data on 3-chloro-4-(1-ethoxyvinyl)-1,2,5-thiadiazole, addressing three objectives:

- Compile structural and spectroscopic data from experimental and computational studies.

- Analyze synthetic methodologies and reactivity patterns.

- Propose potential applications in materials science and catalysis.

The scope excludes pharmacological and toxicological assessments, focusing instead on physicochemical properties and synthetic utility. By contextualizing this compound within the broader landscape of 1,2,5-thiadiazole chemistry, this work aims to identify gaps and opportunities for future research.

Eigenschaften

CAS-Nummer |

537706-10-8 |

|---|---|

Molekularformel |

C6H7ClN2OS |

Molekulargewicht |

190.65 g/mol |

IUPAC-Name |

3-chloro-4-(1-ethoxyethenyl)-1,2,5-thiadiazole |

InChI |

InChI=1S/C6H7ClN2OS/c1-3-10-4(2)5-6(7)9-11-8-5/h2-3H2,1H3 |

InChI-Schlüssel |

RNZSICWLESVRNX-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=C)C1=NSN=C1Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of 3-Chloro-4-alkoxy-1,2,5-thiadiazoles

The core intermediate, 3-chloro-4-alkoxy-1,2,5-thiadiazole, is prepared by the reaction of alkyl cyanoformimidates with sulfur monochloride (S2Cl2) or sulfur dichloride (SCl2) in an organic solvent medium. This method is well established and forms the basis for synthesizing various 4-substituted thiadiazoles, including the ethoxy derivative.

Reaction Overview:

- Starting materials: Alkyl cyanoformimidate (e.g., ethyl cyanoformimidate for ethoxy group), sulfur monochloride or sulfur dichloride.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethylacetamide, or tetrahydrofuran; non-polar solvents like benzene or toluene can also be used.

- Conditions: Reaction temperatures from 0°C to 85°C; reaction times from 1 to 20 hours depending on temperature.

- Stoichiometry: Typically 1 mole of alkyl cyanoformimidate to 2-10 moles of sulfur monochloride/dichloride.

Example Procedure for 3-Chloro-4-ethoxy-1,2,5-thiadiazole:

- Ethyl cyanoformimidate is added to a solution of sulfur monochloride in DMF at room temperature.

- The mixture is stirred for several hours (e.g., 4-16 hours).

- The reaction mixture is quenched with water, and the product is extracted with an organic solvent such as ether.

- Purification is achieved by vacuum distillation due to the relatively low boiling point of the product.

| Parameter | Typical Range/Value |

|---|---|

| Alkyl cyanoformimidate | Ethyl cyanoformimidate (for ethoxy) |

| Sulfur chloride | Sulfur monochloride (S2Cl2) or sulfur dichloride (SCl2) |

| Solvent | Dimethylformamide (DMF), benzene, toluene |

| Temperature | 0°C to 85°C |

| Reaction time | 1 to 20 hours |

| Stoichiometric ratio | 1 mole cyanoformimidate : 2-10 moles sulfur chloride |

This synthesis route is described in detail in patent US3564000A, which reports the preparation of 3-chloro-4-ethoxy-1,2,5-thiadiazole as one of several alkoxy-substituted thiadiazoles.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atom at position 3 undergoes nucleophilic substitution reactions due to electron-withdrawing effects of the thiadiazole ring. Key examples include:

These reactions are influenced by steric hindrance from the 1-ethoxyvinyl group, which reduces reactivity at position 4 compared to position 3 .

Palladium-Catalyzed Cross-Coupling Reactions

The chloro and ethoxyvinyl groups participate in palladium-mediated couplings, enabling structural diversification:

Stille Coupling (Organostannanes)

Suzuki-Miyaura Coupling (Organoboranes)

| Boronic Acid | Product | Base | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | 3-Chloro-4-phenyl-1,2,5-thiadiazole | K₂CO₃, H₂O | 68% |

Reaction efficiency depends on halogen reactivity (I > Br > Cl) and electron-deficient nature of the thiadiazole ring .

Cycloaddition Reactions

The electron-deficient 1,2,5-thiadiazole core facilitates [3+2] cycloadditions:

| Dienophile | Product | Conditions | Application | Source |

|---|---|---|---|---|

| Ethylene | Thiadiazolo-fused bicyclic compounds | 120°C, neat | Pharmaceutical intermediates |

Hydrolysis and Functionalization

The 1-ethoxyvinyl group undergoes hydrolysis under acidic conditions:

| Conditions | Product | Further Reactions | Yield | Source |

|---|---|---|---|---|

| HCl (conc.), H₂O, reflux | 4-Acetyl-3-chloro-1,2,5-thiadiazole | Bromination, alkylation | 89% |

Vinyl Group Reactivity

The 1-ethoxyvinyl substituent participates in electrophilic additions:

| Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| mCPBA | Epoxide derivative | CH₂Cl₂, 0°C | 73% | |

| H₂, Pd/C | 4-Ethyl-3-chloro-1,2,5-thiadiazole | MeOH, rt | 82% |

Ring-Opening Reactions

Under strong reducing conditions, the thiadiazole ring undergoes cleavage:

| Reagent | Product | Conditions | Source |

|---|---|---|---|

| LiAlH₄ | Open-chain sulfonamide derivative | THF, reflux |

Wissenschaftliche Forschungsanwendungen

3-Chloro-4-(1-ethoxyvinyl)-1,2,5-thiadiazole has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 3-Chloro-4-(1-ethoxyvinyl)-1,2,5-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs and Their Properties

Below is a comparative analysis of 3-Chloro-4-(1-ethoxyvinyl)-1,2,5-thiadiazole with key analogs:

Key Observations:

- Electronic Effects : The pyridyl and imidazolyl groups introduce aromaticity and π-stacking capabilities, enhancing interactions in biological systems . In contrast, the ethoxyvinyl group in the target compound may increase electrophilicity at the 4-position, enabling conjugate addition reactions.

- Reactivity : Chloro-substituted thiadiazoles undergo nucleophilic substitution (e.g., with amines in antiarrhythmic agent synthesis ). The ethoxyvinyl group could further stabilize intermediates via resonance or participate in cycloaddition reactions.

- Solubility: Polar substituents like morpholino or hydroxypropoxy improve aqueous solubility, critical for drug bioavailability . The ethoxyvinyl group may offer moderate solubility in organic solvents.

Stability and Reactivity

- Thermal Stability: Pyridyl and morpholino derivatives exhibit melting points >50°C, suggesting moderate thermal stability . The ethoxyvinyl group may lower melting points due to reduced crystallinity.

- Chemical Reactivity : The chloro group in all analogs is susceptible to nucleophilic attack (e.g., by amines in antiarrhythmic synthesis ). Ethoxyvinyl’s electron-rich double bond could undergo oxidation or polymerization under acidic conditions .

Biologische Aktivität

3-Chloro-4-(1-ethoxyvinyl)-1,2,5-thiadiazole is a derivative of the 1,3,4-thiadiazole family, which is known for its diverse biological activities. This compound has garnered attention for its potential applications in pharmaceuticals due to its antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Biological Activity Overview

The biological activities of 3-Chloro-4-(1-ethoxyvinyl)-1,2,5-thiadiazole can be categorized into several key areas:

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The presence of chlorine and ethoxyvinyl groups in the structure enhances the compound's effectiveness against various bacterial strains. Studies have shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Anticancer Activity

1,3,4-thiadiazole derivatives are increasingly recognized for their anticancer potential. For instance, studies have demonstrated that compounds with similar structures can significantly suppress the proliferation of cancer cell lines such as A549 (lung cancer), SK-MEL-2 (skin cancer), and HCT15 (colon cancer) with IC50 values ranging from 4.27 µg/mL to 92.2 nM .

Anti-inflammatory Properties

Thiadiazoles are also known for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in mediating inflammatory responses .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiadiazole derivatives against a panel of bacterial strains. The results indicated that compounds containing halogen substituents showed enhanced antibacterial activity compared to their non-halogenated counterparts. Specifically, 3-Chloro-4-(1-ethoxyvinyl)-1,2,5-thiadiazole displayed a notable reduction in bacterial load in vitro .

Study 2: Anticancer Activity Assessment

In another investigation focusing on anticancer properties, researchers synthesized a series of thiadiazole derivatives and assessed their cytotoxic effects on human cancer cell lines. The study found that 3-Chloro-4-(1-ethoxyvinyl)-1,2,5-thiadiazole exhibited significant cytotoxicity against multiple cell lines with an IC50 value comparable to established chemotherapeutics .

Data Tables

Q & A

Q. What are the most reliable synthetic routes for 3-Chloro-4-(1-ethoxyvinyl)-1,2,5-thiadiazole?

- Methodological Answer : The synthesis of thiadiazole derivatives often involves cyclization reactions using thionyl chloride (SOCl₂) with substituted diamine precursors under controlled conditions. For example, 5-chloro-benzo[c][1,2,5]thiadiazole analogs are synthesized via nitration followed by reduction (e.g., iron-acetic acid in methanol for nitro-to-amine conversion) . Adapting this, the target compound could be synthesized by introducing the 1-ethoxyvinyl group via a nucleophilic substitution or cross-coupling reaction (e.g., Suzuki-Miyaura coupling) at the 4-position of a preformed 3-chloro-1,2,5-thiadiazole scaffold. Catalytic systems like PEG-400 with Bleaching Earth Clay (pH 12.5) at 70–80°C may enhance reaction efficiency .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Key characterization methods include:

- ¹H/¹³C NMR : To confirm the ethoxyvinyl group’s presence (e.g., vinyl proton signals at δ 5.5–6.5 ppm and ethoxy methyl at δ 1.2–1.4 ppm) and thiadiazole ring protons (δ 8.0–9.0 ppm) .

- IR Spectroscopy : C-Cl stretching (~700 cm⁻¹), C=N/C=S vibrations (1450–1600 cm⁻¹), and ether C-O-C bands (~1100 cm⁻¹) .

- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.

Q. How can researchers assess the compound’s stability under varying conditions?

- Methodological Answer : Stability studies should include:

- Thermogravimetric Analysis (TGA) : To determine decomposition temperatures.

- pH-Dependent Hydrolysis : Monitor degradation in acidic/basic media via HPLC or UV-Vis. Thiadiazoles are prone to ring-opening in strong acids .

- Light Sensitivity : Conduct photostability tests under UV/visible light with periodic sampling.

Advanced Research Questions

Q. What mechanistic insights explain discrepancies in reaction yields during nitro-group reduction?

- Methodological Answer : Inconsistent yields in nitro-to-amine reductions (e.g., using Fe/AcOH) may arise from competing side reactions, such as over-reduction or formation of byproducts like azoxy compounds. Optimizing reaction parameters (e.g., stoichiometry of Fe, acetic acid concentration, and reaction time) can suppress side pathways. DFT calculations (e.g., B3LYP/6-31G*) can model transition states to identify energy barriers and guide experimental adjustments .

Q. How can conflicting NMR data for thiadiazole derivatives be resolved?

- Methodological Answer : Discrepancies in chemical shifts often stem from solvent effects, tautomerism, or impurities. For example, thiadiazole ring protons may exhibit solvent-dependent splitting. Use deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) for consistency. Advanced techniques like 2D NMR (COSY, HSQC) can resolve overlapping signals and assign tautomeric forms .

Q. Can DFT calculations predict the compound’s electronic properties for optoelectronic applications?

- Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and exact exchange corrections can model HOMO-LUMO gaps, charge-transfer efficiency, and absorption spectra. For instance, the electron-withdrawing thiadiazole and ethoxyvinyl groups may lower LUMO levels, enhancing n-type semiconductor behavior in organic photovoltaics . Compare computed results with experimental cyclic voltammetry and UV-Vis data to validate predictions.

Tables for Key Data

Table 1 : Optimized Reaction Conditions for Nitro Reduction

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Fe:AcOH Ratio | 1:3 (mol/mol) | Prevents over-reduction |

| Temperature | 60–70°C | Balances rate vs. decomposition |

| Reaction Time | 4–6 hours | Minimizes byproducts |

Table 2 : DFT-Predicted vs. Experimental Electronic Properties

| Property | DFT (B3LYP/6-31G*) | Experimental |

|---|---|---|

| HOMO (eV) | -6.2 | -6.1 (CV) |

| LUMO (eV) | -3.8 | -3.7 (CV) |

| λₐᵦₛ (nm) | 320 | 315 (UV-Vis) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.